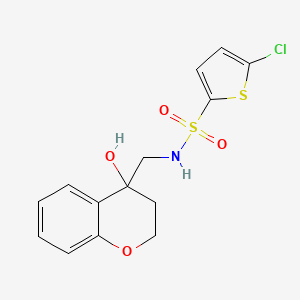
5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rivaroxaban is an orally active direct factor Xa (FXa) inhibitor developed by Bayer . It’s used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of Rivaroxaban involves several steps, including the condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base in N-methylpyrrolidone (NMP) to get nitro morpholinone . The nitro group of nitro morpholinone is then reduced using palladium on carbon (Pd–C) and hydrogen in tetrahydrofuran (THF) to achieve 4-(4-aminophenyl)-3-morpholinone .Molecular Structure Analysis
The X-ray crystal structure of Rivaroxaban in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Rivaroxaban include condensation, reduction, and other reactions . These reactions involve the use of various reagents and conditions .Aplicaciones Científicas De Investigación
- Application : Research has identified this compound as a novel antithrombotic agent. It inhibits Factor Xa (FXa), a key enzyme involved in the coagulation cascade. By reducing thrombin generation, it prevents excessive clot formation without affecting existing thrombin levels .
- Application : This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex organic molecules. Researchers have tailored its properties for specific SM coupling conditions .
Antithrombotic Agent
Suzuki–Miyaura Coupling Reagent
Mecanismo De Acción
Target of Action
The primary target of 5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of FXa prevents the formation of the prothrombinase complex, thereby reducing the generation of thrombin, a key enzyme in blood clotting .
Mode of Action
5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thus inhibiting its enzymatic activity . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots.
Biochemical Pathways
The inhibition of FXa by 5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide affects the coagulation cascade . Normally, FXa catalyzes the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the structural basis of a blood clot. By inhibiting FXa, this compound prevents the generation of thrombin, thereby reducing the formation of fibrin and ultimately inhibiting blood clot formation .
Pharmacokinetics
It is known that the compound is an orally active fxa inhibitor , suggesting that it has good bioavailability
Result of Action
The result of the action of 5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is the prevention of blood clot formation . By inhibiting FXa, it disrupts the coagulation cascade, reducing the generation of thrombin and the subsequent formation of fibrin. This prevents the formation of blood clots, which can lead to conditions such as deep vein thrombosis, pulmonary embolism, and stroke .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c15-12-5-6-13(21-12)22(18,19)16-9-14(17)7-8-20-11-4-2-1-3-10(11)14/h1-6,16-17H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPMSOFGILTNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2886045.png)
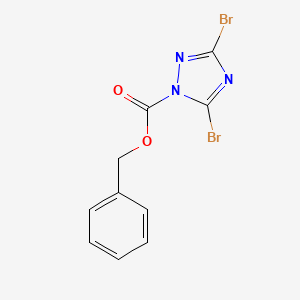

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2886049.png)
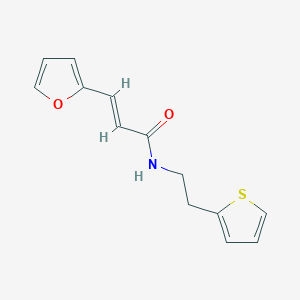


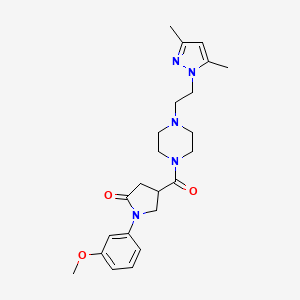


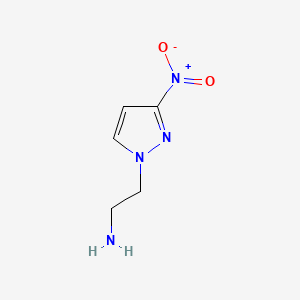
![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)